Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound with the molecular formula C6H8N2O2S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-mercaptoacetate with 4-methylimidazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The product is then purified by recrystallization or chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) in the compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiol, thioether derivatives
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiol group in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-mercapto-1H-imidazole-4-carboxylate
- 2-Mercapto-4-methylimidazole
- 2-Mercapto-1H-imidazole-4-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 5-methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)8-7(12)9-5/h3H2,1-2H3,(H2,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBQIIBCIWMREU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396921 | |
Record name | MLS002639316 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57332-78-2 | |
Record name | MLS002639316 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002639316 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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